Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, especially in targeting fibroblast growth factor receptors (FGFRs).
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the ethyl ester and hydrochloride functionalities.
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards FGFRs. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8;/h3-5,8H,2,6H2,1H3,(H,11,12);1H |
InChI Key |
YRBNDLSIUFDARR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)N=CC=C2.Cl |
Origin of Product |
United States |
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